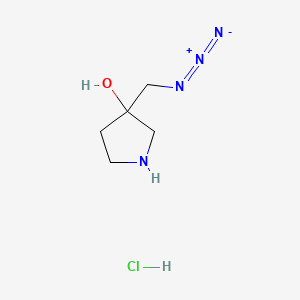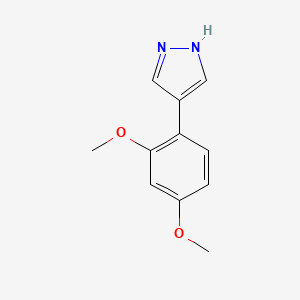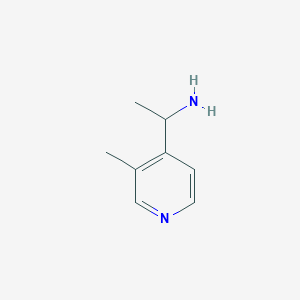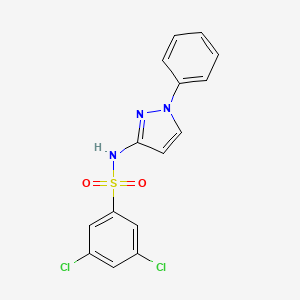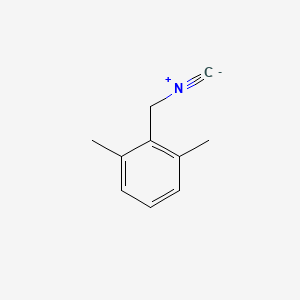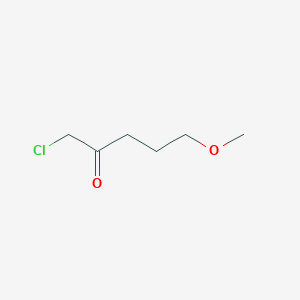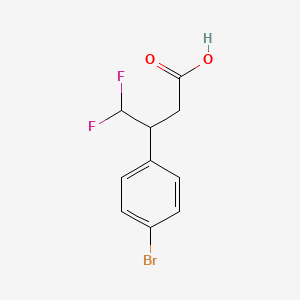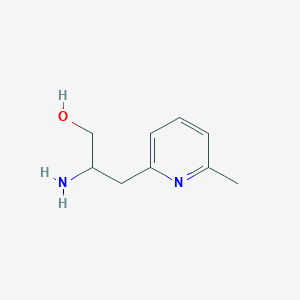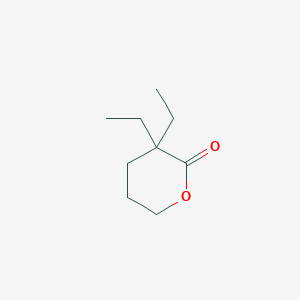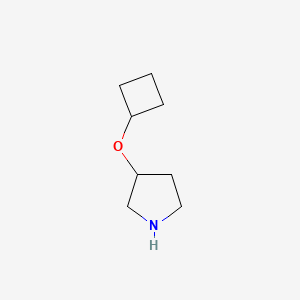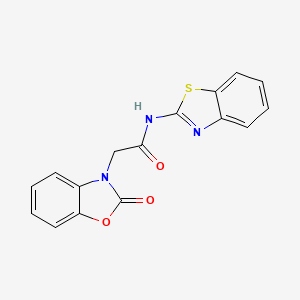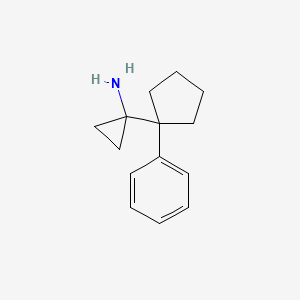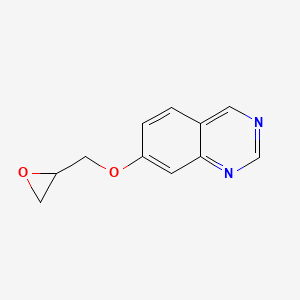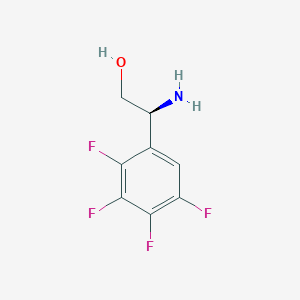
(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol is a fluorinated organic compound with significant potential in various scientific fields. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.
作用機序
The mechanism of action of (s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more effective modulation of biological pathways.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated compound with applications in organic synthesis and materials science.
2-(2,3,4,5-Tetrafluorophenyl)ethan-1-ol: A related compound with similar chemical properties but different functional groups.
Uniqueness
(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol stands out due to its specific combination of an amino group and multiple fluorine atoms, which imparts unique reactivity and stability. This makes it particularly valuable for applications requiring precise control over chemical and biological interactions.
特性
分子式 |
C8H7F4NO |
|---|---|
分子量 |
209.14 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2,3,4,5-tetrafluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F4NO/c9-4-1-3(5(13)2-14)6(10)8(12)7(4)11/h1,5,14H,2,13H2/t5-/m1/s1 |
InChIキー |
CPCMVDXQAJQKDC-RXMQYKEDSA-N |
異性体SMILES |
C1=C(C(=C(C(=C1F)F)F)F)[C@@H](CO)N |
正規SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


